molecular formula C22H19Cl3O2P+ B12646456 Ethyl (tris(4-chlorophenyl)phosphoranyl)acetate CAS No. 15676-97-8

Ethyl (tris(4-chlorophenyl)phosphoranyl)acetate

Cat. No.: B12646456
CAS No.: 15676-97-8
M. Wt: 452.7 g/mol
InChI Key: YZPJHCNVKDYKOX-UHFFFAOYSA-N
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Description

Ethyl (tris(4-chlorophenyl)phosphoranyl)acetate is a chemical compound known for its unique structure and properties It consists of an ethyl acetate group attached to a phosphoranyl group, which is further bonded to three 4-chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (tris(4-chlorophenyl)phosphoranyl)acetate typically involves the reaction of tris(4-chlorophenyl)phosphine with ethyl bromoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (tris(4-chlorophenyl)phosphoranyl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoranyl group to phosphines.

    Substitution: The ethyl acetate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphoranyl acetates depending on the nucleophile used.

Scientific Research Applications

Ethyl (tris(4-chlorophenyl)phosphoranyl)acetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (tris(4-chlorophenyl)phosphoranyl)acetate involves its interaction with various molecular targets. The phosphoranyl group can act as a nucleophile or electrophile, depending on the reaction conditions. This allows the compound to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Tris(4-chlorophenyl)phosphine: Similar structure but lacks the ethyl acetate group.

    Ethyl (tris(4-methylphenyl)phosphoranyl)acetate: Similar structure with methyl groups instead of chlorophenyl groups.

Uniqueness

Ethyl (tris(4-chlorophenyl)phosphoranyl)acetate is unique due to the presence of both the ethyl acetate and tris(4-chlorophenyl)phosphoranyl groups. This combination imparts distinct reactivity and properties, making it valuable in various chemical applications.

Properties

CAS No.

15676-97-8

Molecular Formula

C22H19Cl3O2P+

Molecular Weight

452.7 g/mol

IUPAC Name

tris(4-chlorophenyl)-(2-ethoxy-2-oxoethyl)phosphanium

InChI

InChI=1S/C22H19Cl3O2P/c1-2-27-22(26)15-28(19-9-3-16(23)4-10-19,20-11-5-17(24)6-12-20)21-13-7-18(25)8-14-21/h3-14H,2,15H2,1H3/q+1

InChI Key

YZPJHCNVKDYKOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C[P+](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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